molecular formula C22H17ClN2O5 B12192337 N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12192337
M. Wt: 424.8 g/mol
InChI Key: BHRCFDNSCVTYSR-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features a chromenone core, a chlorophenyl group, and an oxazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the chromenone core, followed by the introduction of the chlorophenyl group and the oxazole moiety. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic agent containing an oxazole moiety.

    Ditazole: A platelet aggregation inhibitor with an oxazole ring.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole component.

Uniqueness

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-22-11-14(30-25-22)7-9-21(27)24-13-6-8-19-16(10-13)18(26)12-20(29-19)15-4-2-3-5-17(15)23/h2-6,8,10-12H,7,9H2,1H3,(H,24,27)

InChI Key

BHRCFDNSCVTYSR-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

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